2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound characterized by its imidazole core structure. This compound is notable for its potential pharmacological applications, particularly in medicinal chemistry, where it may serve as an intermediate in the synthesis of bioactive molecules. The molecular formula of this compound is C17H18BrN3O2, and it has garnered interest due to its structural diversity and biological activity.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its properties, synthesis, and applications.
This compound falls under the category of imidazolones, which are a subclass of heterocyclic compounds. Imidazolones are recognized for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves several steps:
The reaction may require optimization of temperature and time to maximize yield and purity. Continuous flow reactors can be employed in industrial settings to improve efficiency and scalability.
The molecular structure of 2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one features:
COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Br
This compound can participate in various chemical reactions, including:
These reactions can yield various derivatives that may exhibit enhanced biological activities compared to the parent compound.
The mechanism of action for 2-amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is not fully elucidated but is believed to involve interactions with specific biological targets:
2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has several applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3